Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Description
Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a fluorinated quinolone derivative characterized by a bicyclic core structure with fluorine atoms at positions 7 and 6. This compound belongs to the 4-oxoquinoline-3-carboxylate family, which is renowned for its antimicrobial properties, particularly in targeting bacterial DNA gyrase and topoisomerase IV enzymes .
Properties
IUPAC Name |
ethyl 7,8-difluoro-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO3/c1-2-18-12(17)7-5-15-10-6(11(7)16)3-4-8(13)9(10)14/h3-5H,2H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFIWEDEMMZFND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594422 | |
| Record name | Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
228728-81-2 | |
| Record name | Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis begins with appropriately fluorinated aromatic precursors, such as 7,8-difluoro-substituted anilines or benzaldehydes. These are converted into quinoline intermediates through condensation and cyclization reactions.
Cyclization and Formation of the Quinolone Core
A common approach involves the condensation of fluorinated benzaldehyde derivatives with amines, followed by cyclization under acidic or basic conditions to yield the quinoline ring system. For example, refluxing in ethanol or other polar solvents with catalytic acid or base facilitates ring closure.
Purification and Isolation
The crude product is purified by standard organic chemistry techniques such as extraction, drying with magnesium sulfate, and silica gel column chromatography. Careful monitoring by thin-layer chromatography (TLC) ensures reaction completion and purity.
Representative Synthetic Procedure (Adapted from Related Fluoroquinolone Syntheses)
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Condensation of 7,8-difluoro-substituted aromatic aldehyde with appropriate amine | Reflux in ethanol, acid/base catalyst | Forms intermediate Schiff base |
| 2 | Cyclization to quinoline core | Acidic or basic reflux (e.g., HCl or triethylamine) | Reaction time: several hours |
| 3 | Esterification of carboxylic acid intermediate | Reflux with ethanol or reaction with ethyl chloroformate | 24 h reflux for alcoholysis |
| 4 | Purification | Extraction with ethyl acetate, drying with MgSO4, silica gel chromatography | Yields typically >80% in related compounds |
Stock Solution Preparation and Formulation Data
For practical applications, preparation of stock solutions of this compound is standardized as follows:
| Stock Solution Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
|---|---|---|---|
| 1 mM | 3.9494 mL | 19.7471 mL | 39.4942 mL |
| 5 mM | 0.7899 mL | 3.9494 mL | 7.8988 mL |
| 10 mM | 0.3949 mL | 1.9747 mL | 3.9494 mL |
Volumes correspond to solvent (e.g., DMSO) required to dissolve specified amounts of compound to achieve desired molarity.
Industrial and Scale-Up Considerations
Industrial synthesis of fluoroquinolone derivatives, including 7,8-difluoro analogs, often employs:
- Batch or continuous flow reactors,
- Precise control of temperature (room temperature to reflux ~100-150°C),
- Use of bases such as triethylamine to neutralize acid byproducts,
- Optimization of solvent systems to maximize yield and purity.
Automated reactors enhance reproducibility, and reaction parameters are optimized to minimize impurities and side reactions.
Research Findings and Analytical Characterization
- Reaction Monitoring: TLC and HPLC are used to monitor the progress and purity of intermediates and final products.
- Structural Confirmation: NMR spectroscopy (both ^1H and ^19F) identifies fluorine substitution patterns and confirms quinoline ring formation.
- Crystallography: X-ray crystallography of related compounds confirms planar quinoline cores with slight deviations due to fluorine substitution.
- Yield Optimization: Adjusting reflux times, solvent polarity, and reagent stoichiometry improves yields, often exceeding 80-90% in analogous syntheses.
Summary Table of Key Synthetic Parameters
| Parameter | Typical Condition | Effect on Synthesis |
|---|---|---|
| Solvent | Ethanol, DMF, Acetonitrile | Solubility and reaction rate influence |
| Temperature | Room temperature to reflux (~80-150°C) | Controls reaction kinetics and selectivity |
| Reaction Time | 1 hour to 24 hours | Ensures complete conversion |
| Catalyst/Base | Triethylamine, HCl, NaF | Facilitates cyclization and esterification |
| Purification Method | Extraction, drying (MgSO4), chromatography | Achieves high purity |
| Yield (%) | 80-90% (based on analogs) | Dependent on reaction optimization |
Notes on Solubility and Formulation
- The compound is soluble in DMSO, ethanol, and slightly soluble in methanol and chloroform.
- Preparation of in vivo formulations involves stepwise addition of solvents such as DMSO, PEG300, Tween 80, and water, ensuring clarity at each step before proceeding.
Chemical Reactions Analysis
Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Substitution: The fluorine atoms at positions 7 and 8 can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of the quinoline structure exhibit notable antimicrobial properties. Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate has been evaluated for its effectiveness against various bacterial strains. Studies have shown that compounds with fluorine substitutions often enhance biological activity due to increased lipophilicity and improved interaction with biological targets .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Quinoline derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies on this compound suggest it may possess similar properties, warranting further investigation in cancer pharmacology .
Materials Science
Synthesis of Functional Materials
this compound serves as a precursor in the synthesis of advanced materials. Its ability to form stable complexes with metals makes it useful in creating coordination compounds that can be applied in catalysis and sensor technology .
Fluorescent Dyes
The unique fluorophore characteristics of this compound allow it to be utilized in the development of fluorescent dyes. These dyes are crucial in biological imaging and diagnostics, providing a non-invasive method to visualize cellular processes .
Agrochemical Applications
Pesticidal Activity
Emerging research suggests that this compound may have potential as an agrochemical agent. Its structure allows for the modification of bioactive properties that could lead to effective pest control solutions. Studies are ongoing to evaluate its efficacy against specific agricultural pests and diseases .
Summary Table of Applications
| Application Area | Potential Uses | Research Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial & Anticancer agents | Effective against bacterial strains; induces apoptosis |
| Materials Science | Synthesis of functional materials & fluorescent dyes | Useful in catalysis; applicable in biological imaging |
| Agrochemicals | Pesticidal activity | Potential effectiveness against agricultural pests |
Mechanism of Action
The mechanism of action of Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits bacterial DNA gyrase, an enzyme essential for DNA replication . This inhibition prevents the bacteria from reproducing, leading to their eventual death . The presence of fluorine atoms enhances the compound’s ability to penetrate bacterial cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key Structural Features and Analogues
Analysis of Substituent Impact :
- Fluorine Position : Fluorine at C7/C8 (target compound) vs. C6/C7 () alters electronic effects and steric interactions with bacterial enzymes. For example, C8-methoxy in the 6,7-difluoro analog improves solubility but may reduce membrane penetration .
- Trifluoro Derivatives : The 6,7,8-trifluoro compound () exhibits higher lipophilicity, which correlates with improved pharmacokinetics but may increase toxicity risks.
- Isomer Effects: Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate () shows that single fluorine placement at C7 versus C5 significantly affects antimicrobial potency, emphasizing the importance of substitution patterns .
Biological Activity
Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS Number: 185011-75-0) is a compound of significant interest due to its potential biological activities. This compound belongs to the class of quinolone derivatives, which have been extensively studied for various pharmacological properties, including antibacterial, antiviral, and anticancer activities. This article reviews the biological activity of this compound based on diverse research findings.
Molecular Formula: C12H9F2NO3
Molecular Weight: 251.21 g/mol
Structure: The compound features a quinoline backbone with two fluorine atoms at the 7 and 8 positions and a carboxylate group at the 3 position.
Antibacterial Activity
Research has demonstrated that quinolone derivatives exhibit considerable antibacterial properties. A study evaluating various derivatives reported that compounds similar to this compound showed effectiveness against Gram-positive and Gram-negative bacteria. The mechanism of action is primarily through inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 16 | E. coli |
| This compound | 32 | S. aureus |
Antiviral Activity
The antiviral potential of this compound has been explored in the context of HIV integrase inhibitors. In vitro studies have shown that derivatives with similar structures can inhibit HIV replication effectively at low concentrations without significant cytotoxicity. For instance, compounds demonstrated EC50 values below 150 µM with CC50 values exceeding 500 µM, indicating a favorable therapeutic index.
Anticancer Activity
Quinolone derivatives have also been investigated for their anticancer properties. Studies indicate that this compound may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways.
Case Study 1: Antiviral Efficacy
A study published in European PMC detailed the synthesis and biological evaluation of a series of quinolone derivatives as potential anti-HIV agents. Among these compounds, one derivative exhibited an EC50 of 75 µM against HIV integrase with minimal cytotoxic effects ( ).
Case Study 2: Antibacterial Screening
In another study focusing on antibacterial activity, Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline derivatives were screened against various bacterial strains. The results indicated that these compounds possess promising antibacterial activity comparable to established antibiotics ( ).
Q & A
Q. What are the common synthetic routes for preparing Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, and how is regioselectivity controlled?
The compound is typically synthesized via cyclocondensation reactions. For example, ethyl 7,8-diamino derivatives react with sym-1,2-diketones to form pyrido[2,3-f]quinoxaline derivatives, with regioselectivity influenced by reaction conditions (e.g., solvent, temperature). Reduction of nitro and azido intermediates (e.g., using stannous chloride in HCl) is critical for generating key diamino precursors . Regioselectivity during ethylation or cyclization steps can be controlled by adjusting pH, temperature, or catalysts, as demonstrated in the formation of tricyclic fluoroquinolones .
Q. Which spectroscopic methods are routinely employed to confirm the structure of this compound and its intermediates?
Structural confirmation relies on IR (to identify carbonyl and C-F stretches), NMR (for substituent positions and ring proton assignments), and MS (for molecular weight validation). For example, NMR can resolve the ethyl ester group (δ ~1.3–1.4 ppm for CH, δ ~4.3–4.4 ppm for CH), while NMR confirms fluorine substitution patterns .
Q. How is the antibacterial activity of this compound initially evaluated in academic research?
Preliminary screening involves testing against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria using disk diffusion or broth microdilution assays. Moderate activity has been observed for derivatives with electron-withdrawing groups (e.g., fluoro, chloro) at positions 6 and 8, likely due to enhanced DNA gyrase inhibition .
Advanced Research Questions
Q. What strategies are used to resolve crystallographic ambiguities in derivatives of this compound?
High-resolution X-ray crystallography with SHELXL refinement is standard. For example, intermolecular interactions (e.g., C–H···O hydrogen bonds) in Ethyl 7-chloro-6-fluoro-1-cyclopropyl-8-nitro derivatives were resolved using SHELX, revealing packing motifs critical for stability . Twinned data or high disorder regions may require iterative refinement with restraints on bond lengths/angles .
Q. How do substituent modifications at positions 7 and 8 influence the compound’s pharmacokinetic and mechanistic profiles?
Adding methoxy or cyclopropyl groups at position 8 enhances membrane permeability, while fluoro at position 7 improves target binding (e.g., topoisomerase IV inhibition). Computational docking studies (e.g., AutoDock Vina) paired with in vitro assays show that 8-methoxy derivatives exhibit prolonged half-lives due to reduced metabolic oxidation .
Q. What methodologies are employed to analyze and mitigate by-products during large-scale synthesis?
HPLC-MS and preparative TLC are used to isolate by-products (e.g., N-propargylation intermediates). Reaction optimization (e.g., Sharpless click conditions) minimizes triazole by-products during azide-alkyne cycloadditions. Impurity profiling via - HSQC NMR and XRPD ensures batch consistency .
Q. How does the crystal lattice environment affect the compound’s stability and solubility?
Polymorph screening (via solvent-drop grinding or slurry methods) identifies stable forms. For instance, the monoclinic P2/c form of Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy derivatives shows higher thermal stability (melting point 183–187°C) due to dense C–H···F interactions, but lower aqueous solubility compared to orthorhombic forms .
Methodological Tables
Table 1. Key Synthetic Intermediates and Conditions
| Intermediate | Reaction Conditions | Key Spectral Data (IR/NMR) | Reference |
|---|---|---|---|
| 7,8-Diaminoquinoline ester | SnCl/HCl, 25°C | NMR: δ 6.8 (s, NH) | |
| Pyrido[2,3-f]quinoxaline | sym-1,2-diketone, EtOH, Δ | IR: 1720 cm (ester C=O) | |
| Tricyclic fluoroquinolone | Sharpless click reaction, Cu(I) | NMR: δ -118 (d, J=12 Hz) |
Table 2. Antibacterial Activity of Derivatives (MIC Values)
| Derivative | S. aureus (µg/mL) | E. coli (µg/mL) | Structural Feature | Reference |
|---|---|---|---|---|
| 8-Methoxy-6,7-difluoro | 2.5 | 10.0 | Enhanced lipophilicity | |
| 7-Chloro-6-fluoro | 5.0 | 20.0 | Improved DNA gyrase binding |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
